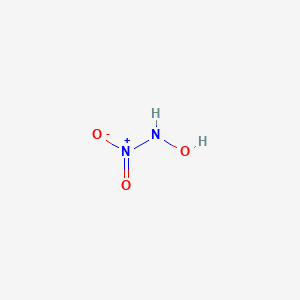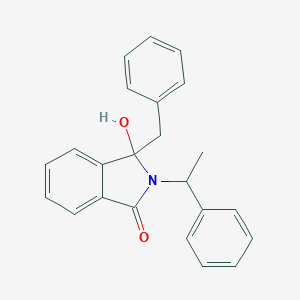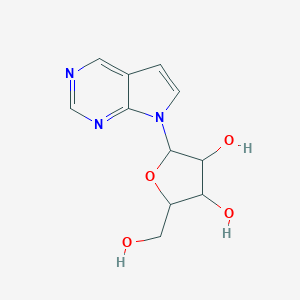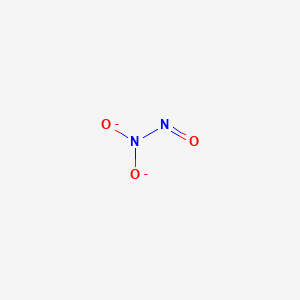
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community for its potential applications in research. TMB-4 is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in the development of cancer (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense (Wang et al., 2020).
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have neuroprotective effects (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been shown to protect against oxidative stress-induced damage in neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide for lab experiments is its relatively low toxicity. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays (Zhang et al., 2018). However, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have low solubility in water, which can make it difficult to work with in some experiments (Wang et al., 2020).
Future Directions
There are several potential future directions for research on 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide. One area of research could be the development of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of research could be the exploration of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential applications in cancer treatment and inflammatory diseases.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a compound with a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the development of new treatments for a variety of diseases. However, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in a paper by Zhang et al. (2018).
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research for 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is in the field of cancer treatment. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Additionally, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases (Wang et al., 2020).
properties
Molecular Formula |
C17H29NO4S |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-12-9-14(22-8)15(10-13(12)21-7)23(19,20)18-17(5,6)11-16(2,3)4/h9-10,18H,11H2,1-8H3 |
InChI Key |
MWBNQBGLCAHGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)



![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)



![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)